1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(azetidin-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-1-2-9-10(6)5-3-8-4-5/h1-2,5,8H,3-4H2,(H,11,12) |
InChI Key |
URKYGDOHVGERAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C(=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Aza-Michael Addition Strategy
This method utilizes (N-Boc-azetidin-3-ylidene)acetate 3 (prepared via Horner–Wadsworth–Emmons reaction) and pyrazole derivatives. The process involves:
- Step 1 : Base-catalyzed aza-Michael addition of 1H-pyrazole-5-carboxylic acid (or ester) to 3 in acetonitrile with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Step 2 : Deprotection of the Boc group using acidic conditions (e.g., HCl in dioxane).
- Step 3 : Hydrolysis of the ester group (if present) to carboxylic acid using NaOH followed by acidification.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 16 hours (pyrazole addition) | |
| Yield of Adduct | 73–83% | |
| Deprotection Conditions | 4M HCl/dioxane, 2 hours |
Cyclocondensation of Diketocarboxylic Esters
This approach adapts methods from pyrazole-5-carboxylate synthesis (US6297386B1) by substituting hydrazines with azetidine-containing derivatives:
- Step 1 : React diethyl 2,4-diketohexanedioate with 1-(azetidin-3-yl)hydrazine in ethanol.
- Step 2 : Cyclize under reflux to form the pyrazole ring.
- Step 3 : Hydrolyze the ester group using aqueous NaOH and acidify to isolate the carboxylic acid.
- Limited commercial availability of 1-(azetidin-3-yl)hydrazine necessitates prior synthesis.
- Regioselectivity must favor formation of the 1-azetidinyl-5-carboxy isomer.
Alkylation of Pyrazole Carboxylates
Based on alkylation methods for N-substituted pyrazoles (EP463756), this route involves:
- Step 1 : React ethyl pyrazole-5-carboxylate with 3-chloroazetidine in DMF using K₂CO₃ as base.
- Step 2 : Hydrolyze the ester group with NaOH (3 equivalents) at 70–80°C.
| Parameter | Optimal Value | Source |
|---|---|---|
| Alkylation Temperature | 80°C | |
| Hydrolysis pH Adjustment | pH 7–8 (post-reaction) | |
| Final Yield | 96.5–98.1% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Aza-Michael Addition | High regioselectivity | Multi-step deprotection required | 73–83% |
| Cyclocondensation | Direct ring formation | Limited hydrazine availability | Not reported |
| Alkylation | Scalable for industry | Requires harsh alkylating agents | 96–98% |
Structural Confirmation Techniques
- NMR Spectroscopy : ¹H- and ¹³C-NMR confirm azetidine C–H (δ 3.5–4.0 ppm) and pyrazole COOH (δ 12.1 ppm).
- HRMS : Molecular ion peak at m/z 167.17 (C₇H₉N₃O₂) matches theoretical mass.
Industrial Considerations
- Solvent Use : Water-based hydrolysis (as in CN111138289B) reduces costs compared to organic solvents.
- Safety : Avoid diazo compounds and transition metal catalysts (e.g., InCl₃) due to toxicity and waste concerns.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine and pyrazole rings can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine or pyrazole derivatives.
Scientific Research Applications
While there is no direct comprehensive data available specifically on the applications of "1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid," the search results provide information on azetidines, pyrazoles, and related compounds that can help infer potential applications.
Azetidine and Pyrazole Derivatives in Pharmaceuticals
- Azetidines as Building Blocks : Azetidine derivatives are used as building blocks to prepare small peptides . Azetidine-3-carboxylic acids are employed in the preparation of endomorphin tetrapeptides .
- Azetidines in Drug Synthesis : Baricitinib, a drug that modifies antirheumatic diseases, contains a 3-(pyrazol-1-yl)azetidine skeleton .
- Aza-Michael Addition : The Aza-Michael addition is a method for constructing C–N bonds containing organic compounds, which has been applied for the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .
- 1H-pyrazole-3-carboxylic acid : Many heterocyclic compounds originate from plants and show numerous biological applications. N-heterocyclic compounds, such as pyrazoles, are of particular interest .
- 4-Bromo-5-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acid : Derivatives are bradykinin B1 receptor antagonists used for treating inflammatory diseases .
- 1-methyl-1H-pyrazole-4-carboxylic acid amides : exhibit antifungal activity .
Potential Applications
Based on the search results, "1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid" may have potential applications in:
- Pharmaceutical Development : As a pharmacophore in drug design, particularly in developing antirheumatic or pain medications .
- Peptide Synthesis : As a building block for creating peptides with constrained conformations .
- Antifungal Agents : Similar to 1-methyl-1H-pyrazole-4-carboxylic acid amides .
- Anti-inflammatory drugs : As a bradykinin B1 receptor antagonist .
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The azetidine and pyrazole rings can modulate the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways.
Comparison with Similar Compounds
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of peptides.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, evaluated for its biological activities.
1H-pyrazole-3-carboxylic acid: A pyrazole derivative with potential pharmacological properties.
Uniqueness: 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of azetidine and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Biological Activity
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions that integrate azetidine and pyrazole moieties. The methods often employ various reagents and conditions to achieve high yields and purity. For instance, recent studies have highlighted efficient synthetic routes that enhance the accessibility of this compound for biological testing .
Antimicrobial Properties
Research indicates that derivatives of pyrazole, including 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid, exhibit significant antimicrobial activities. A study demonstrated that related compounds displayed inhibition against various bacterial strains, with notable effectiveness attributed to structural modifications such as halogen substitutions on the phenyl ring .
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives. For example, compounds similar to 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid were tested for their ability to inhibit tubulin polymerization, demonstrating promising IC50 values in the micromolar range against different cancer cell lines . The structure-activity relationship analysis revealed that specific substitutions significantly enhance cytotoxicity.
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid | Raji | 17 | Tubulin inhibition |
| Related pyrazole derivative | HL-60 | 15 | Apoptosis induction |
Case Study 1: Inhibition of Cancer Cell Proliferation
A recent investigation into the antiproliferative effects of pyrazole derivatives showed that compounds with azetidine rings exhibited enhanced activity against leukemia cells. The study highlighted the importance of electronic properties and steric factors in determining biological efficacy .
Case Study 2: Structure-Activity Relationship Analysis
Another study focused on the SAR of pyrazole derivatives found that electron-withdrawing groups at specific positions on the aromatic ring significantly increased inhibitory activity against cancer cell lines. For instance, compounds with fluorine substitutions showed higher potency compared to their non-substituted counterparts .
The biological activity of 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid may be attributed to several mechanisms:
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Enzyme Inhibition : Certain derivatives act as inhibitors for key enzymes involved in cancer progression and microbial resistance.
Q & A
Q. What are the common synthetic routes for 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid?
Synthesis typically involves two key steps: (1) constructing the pyrazole ring and (2) introducing the azetidine moiety. For the pyrazole core, cyclocondensation of β-keto esters or diketones with hydrazines is widely used . For example, ethyl acetoacetate reacts with phenylhydrazine to form pyrazole intermediates, which are hydrolyzed to carboxylic acids under basic conditions . The azetidine group can be introduced via nucleophilic substitution or cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling between boronic acids and halogenated intermediates is effective for aryl/heteroaryl substitutions . Post-synthetic modifications, such as ester hydrolysis, yield the final carboxylic acid derivative .
Q. How is the compound characterized to confirm its structure and purity?
Key characterization methods include:
- NMR spectroscopy : and NMR confirm substituent positions and ring structures. For example, pyrazole protons typically resonate between δ 6.5–8.5 ppm, while azetidine protons appear as multiplet signals near δ 3.0–4.0 ppm .
- X-ray crystallography : Single-crystal studies provide unambiguous structural confirmation. A related pyrazole-4-carboxylic acid derivative showed a planar pyrazole ring with a dihedral angle of 5.2° relative to the phenyl group .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental analysis : Matches calculated and observed C, H, N percentages to verify purity .
Q. What stability considerations are critical for handling this compound?
- Hydrolysis : The carboxylic acid group may esterify under acidic conditions or decarboxylate at elevated temperatures. Storage at 2–8°C in anhydrous environments is recommended .
- Light sensitivity : Pyrazole derivatives are generally stable, but azetidine rings (strained 4-membered rings) may undergo ring-opening under UV exposure. Use amber vials for long-term storage .
- pH-dependent solubility : The compound is more soluble in polar aprotic solvents (e.g., DMSO) at neutral pH but precipitates in acidic media .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesis?
Density Functional Theory (DFT) calculations predict transition states and activation energies for key steps like cyclocondensation or cross-coupling. For example:
- Cyclocondensation : DFT studies on similar pyrazole syntheses revealed that electron-withdrawing groups on β-keto esters lower the activation energy by stabilizing enolate intermediates .
- Azetidine coupling : Molecular docking simulations can identify steric hindrance in palladium-catalyzed reactions, guiding solvent selection (e.g., DMF vs. THF) to improve yields .
- Solvent effects : COSMO-RS models predict solubility profiles, aiding in solvent selection for crystallization .
Q. How do structural modifications impact biological activity in SAR studies?
Structure-Activity Relationship (SAR) studies often focus on:
- Azetidine substitution : Replacing the azetidine with pyrrolidine reduces strain but may decrease binding affinity to targets like kinases or GPCRs due to altered ring puckering .
- Pyrazole substituents : Electron-withdrawing groups (e.g., nitro) at the 3-position enhance metabolic stability but may reduce solubility. Conversely, methyl groups improve lipophilicity for blood-brain barrier penetration .
- Carboxylic acid bioisosteres : Replacing -COOH with tetrazoles maintains acidity while improving oral bioavailability .
Q. How can contradictory bioassay data be resolved?
Discrepancies often arise from assay conditions or impurity profiles. For example:
- Enzyme inhibition assays : Contradictory IC values may result from varying buffer pH (affecting ionization of the carboxylic acid) or detergent concentrations (e.g., Triton X-100 interfering with hydrophobic interactions) .
- Cytotoxicity : Impurities from incomplete azetidine coupling (e.g., residual Pd catalysts) can skew results. ICP-MS quantification of Pd levels (<10 ppm) and rigorous HPLC purification (≥98% purity) are critical .
- Species specificity : Differences in metabolic enzymes (e.g., CYP450 isoforms) between human and rodent models can alter efficacy. Cross-species metabolite profiling via LC-MS/MS is recommended .
Methodological Guidance
Q. What protocols are recommended for evaluating in vitro pharmacokinetics?
- Plasma stability : Incubate the compound in pooled plasma (human/rat) at 37°C. Sample at 0, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS to calculate half-life () .
- Microsomal stability : Use liver microsomes (e.g., 1 mg/mL protein) with NADPH cofactor. Monitor parent compound depletion to estimate intrinsic clearance .
- Caco-2 permeability : Assess apical-to-basolateral transport to predict intestinal absorption. A P >1 × 10 cm/s indicates high permeability .
Q. How can crystallographic data inform polymorph screening?
Single-crystal X-ray diffraction identifies stable polymorphs. For example:
- Hydrogen bonding networks : The carboxylic acid group often forms dimers or chains, influencing solubility. In 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, dimerization via O-H···O bonds creates a rigid lattice .
- Solvate formation : Co-crystallization with solvents (e.g., ethanol) can yield hydrates or solvates with distinct melting points. TGA-DSC analyses differentiate between forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
